

2-Chloro-4,6-dimethyl-3-nitropyridine molecular weight and formula

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Compound of Interest

Compound Name: 2-Chloro-4,6-dimethyl-3-nitropyridine

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An In-depth Technical Guide to **2-Chloro-4,6-dimethyl-3-nitropyridine**

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on **2-Chloro-4,6-dimethyl-3-nitropyridine**, a key heterocyclic building block in modern organic synthesis. It provides an in-depth exploration of its physicochemical properties, synthesis, analytical characterization, chemical reactivity, and safety protocols, designed to empower researchers in leveraging this versatile compound for novel applications in pharmaceutical and agrochemical development.

Core Physicochemical & Structural Data

2-Chloro-4,6-dimethyl-3-nitropyridine is a substituted pyridine derivative featuring chloro, nitro, and methyl functional groups, which impart its distinct reactivity.^[1] Its core identifiers and properties are summarized below for quick reference.

Property	Value	Source
Molecular Formula	C ₇ H ₇ ClN ₂ O ₂	[1]
Molecular Weight	186.59 g/mol	[1]
IUPAC Name	2-chloro-4,6-dimethyl-3-nitropyridine	[1]
CAS Number	89793-09-9	[1]
Appearance	White to light yellow powder/crystal	[2]
Melting Point	71 - 75 °C	[2]

Synthesis and Purification

The synthesis of substituted chloronitropyridines typically involves a multi-step process encompassing nitration followed by chlorination. The strategic placement of the methyl groups on the pyridine ring directs the regioselectivity of these electrophilic substitution reactions.

A common and effective method for synthesizing analogous chlorinated pyridines involves the treatment of a corresponding pyridone precursor with a strong chlorinating agent like phosphorus oxychloride (POCl₃).^[3] This transformation is a cornerstone of pyridine chemistry, converting the hydroxyl group of the pyridone tautomer into a chloro substituent.

Experimental Protocol: Synthesis from 2,6-dimethyl-3-nitro-4-pyridone

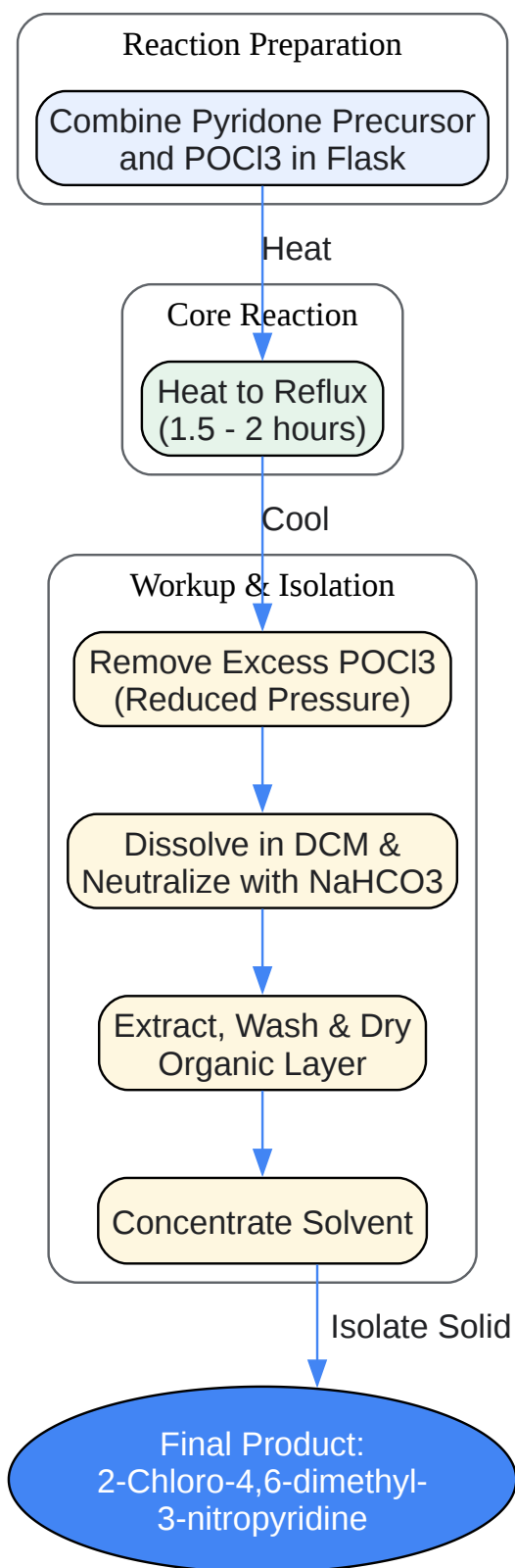
This protocol is adapted from established methods for the chlorination of nitropyridones.^[3] The underlying principle is the conversion of the pyridone to its chloro-derivative, a reaction driven by the high reactivity of phosphorus oxychloride.

Step-by-Step Methodology:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dimethyl-3-nitro-4-pyridone (1 equivalent) with an excess of

phosphorus oxychloride (approx. 5-10 equivalents). The excess POCl₃ serves as both the reagent and the solvent.

- **Heating and Reflux:** Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 1.5 to 2 hours.[3] This extended heating ensures the complete conversion of the pyridone starting material.
- **Removal of Excess Reagent:** After the reaction is complete, cool the mixture to room temperature. Remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator. This step is critical and should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃ vapors.
- **Workup and Neutralization:** Carefully dissolve the residue in a suitable organic solvent, such as dichloromethane (CH₂Cl₂).[3] Transfer the solution to a separatory funnel and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is neutral or slightly basic (pH ~7-8). This step neutralizes any remaining acidic species.
- **Extraction and Drying:** Separate the organic layer. Wash it sequentially with water and brine to remove any inorganic impurities. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.
- **Isolation of Product:** Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude **2-Chloro-4,6-dimethyl-3-nitropyridine** as a solid.
- **Purification (Optional):** If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity solid.



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Caption: Workflow for the synthesis of **2-Chloro-4,6-dimethyl-3-nitropyridine**.

Analytical and Spectroscopic Characterization

The structural confirmation and purity assessment of **2-Chloro-4,6-dimethyl-3-nitropyridine** are crucial for its application. A combination of chromatographic and spectroscopic techniques is employed for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for this molecule due to its volatility and thermal stability.

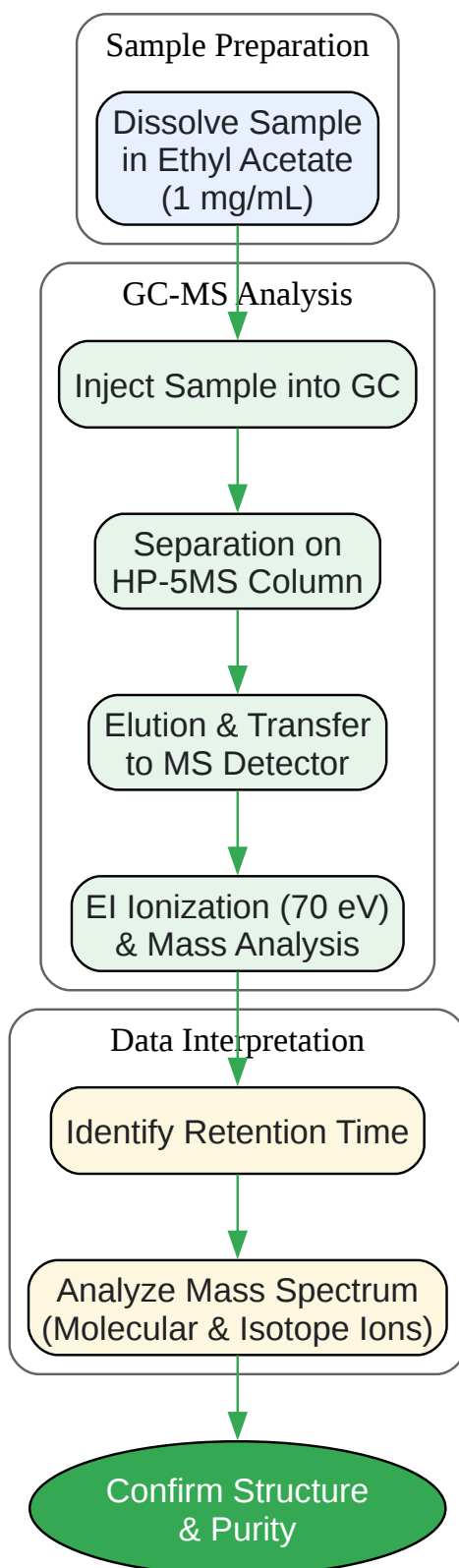
Protocol: GC-MS Analysis

This protocol provides a standard method for the qualitative and quantitative analysis of the title compound. The choice of a non-polar column like HP-5MS is based on its versatility for a wide range of organic molecules.

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
- GC-MS System Configuration:
 - Gas Chromatograph: Agilent 6890N or equivalent.[\[4\]](#)
 - Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[\[4\]](#)
 - Injector: Splitless mode at 250°C.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.[\[4\]](#)
 - Oven Program: Start at 60°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.[\[4\]](#)
- Mass Spectrometer Configuration:
 - Ionization Mode: Electron Impact (EI) at 70 eV.[\[4\]](#)
 - Analyzer: Quadrupole or Ion Trap.

- Scan Range: 40-400 amu.
- Data Analysis: The resulting chromatogram will show a peak at a specific retention time corresponding to the compound. The associated mass spectrum will display a characteristic fragmentation pattern, including the molecular ion peak (M^+) and isotopic peaks corresponding to the presence of chlorine (^{35}Cl and ^{37}Cl), confirming the compound's identity and molecular weight.



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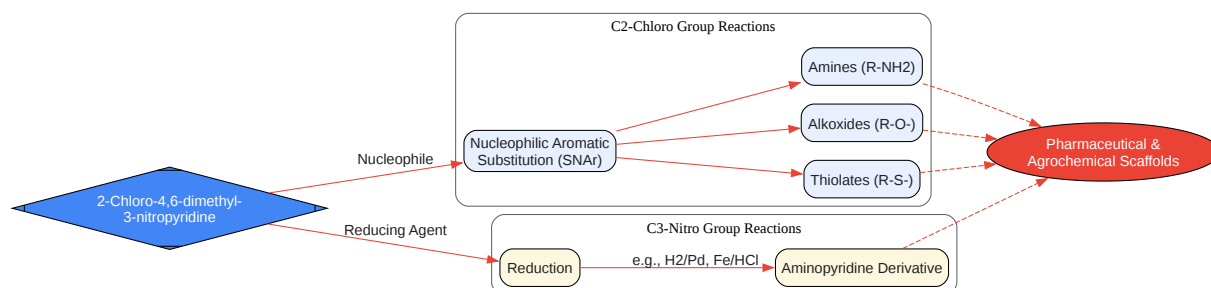
Caption: General workflow for the GC-MS analysis of the target compound.

Chemical Reactivity and Applications

The utility of **2-Chloro-4,6-dimethyl-3-nitropyridine** as a synthetic intermediate stems from the distinct reactivity of its functional groups.

- **Chloro Group at C2:** The chlorine atom is an excellent leaving group, making the C2 position susceptible to nucleophilic aromatic substitution (S_NAr). This allows for the introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols), providing a gateway to diverse molecular scaffolds.
- **Nitro Group at C3:** The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to it (C2 and C4). It can also be reduced to an amino group, which can then be further functionalized, for example, through diazotization or acylation.
- **Methyl Groups at C4 and C6:** These groups can undergo condensation reactions under specific conditions, although they are generally less reactive than the chloro and nitro groups.

This versatile reactivity makes the compound and its isomers valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals like herbicides and pesticides.^[2]




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Caption: Key reaction pathways for **2-Chloro-4,6-dimethyl-3-nitropyridine**.

Safety, Handling, and Storage

2-Chloro-4,6-dimethyl-3-nitropyridine is classified as a hazardous substance and must be handled with appropriate precautions.^[1]

GHS Hazard Classification

Pictogram	GHS Class	Hazard Statement
 alt text	Acute toxicity, oral (Category 4)	H302: Harmful if swallowed[1]
Skin irritation (Category 2)	H315: Causes skin irritation[1]	
Eye irritation (Category 2A)	H319: Causes serious eye irritation[1]	
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation	H335: May cause respiratory irritation[1]	

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5]
- Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[5]
- Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[5]
- Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]

Conclusion

2-Chloro-4,6-dimethyl-3-nitropyridine is a synthetically valuable building block characterized by its defined physicochemical properties and versatile reactivity. A thorough understanding of

its synthesis, analytical profile, and safe handling protocols is essential for its effective and responsible use in research and development. This guide provides the foundational knowledge for scientists to harness the potential of this compound in the creation of novel and complex molecules for the pharmaceutical and agrochemical industries.

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